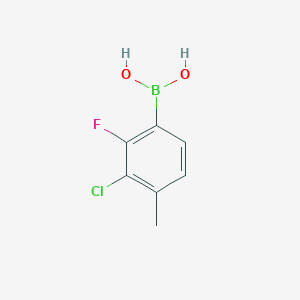

(3-Chloro-2-fluoro-4-methylphenyl)boronic acid

Description

(3-Chloro-2-fluoro-4-methylphenyl)boronic acid (CAS: 2377608-77-8; molecular formula: C₇H₇BClF₀₂) is a substituted arylboronic acid featuring a chloro (Cl) group at position 3, fluoro (F) at position 2, and methyl (CH₃) at position 4 on the phenyl ring. This structural arrangement confers unique electronic and steric properties, making it valuable in synthetic chemistry, drug development, and materials science. Key characteristics include:

- Molecular weight: 188.39 g/mol

- Storage: Requires inert atmosphere and refrigeration (2–8°C) due to boronic acid sensitivity to moisture and oxidation .

- Hazard profile: Classified under H302 (harmful if swallowed), H315 (skin irritation), and H319 (eye irritation), necessitating precautions such as P264 (wash hands after handling) and P305+P351+P338 (eye rinse protocol) .

Properties

IUPAC Name |

(3-chloro-2-fluoro-4-methylphenyl)boronic acid | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7BClFO2/c1-4-2-3-5(8(11)12)7(10)6(4)9/h2-3,11-12H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSJCOQVNSALFEJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C(=C(C=C1)C)Cl)F)(O)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7BClFO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

188.39 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

(3-Chloro-2-fluoro-4-methylphenyl)boronic acid can be synthesized through several methods. One common approach involves the borylation of aryl halides using diboron reagents in the presence of a palladium catalyst. This reaction typically occurs under mild conditions and is highly efficient . Another method involves the direct electrophilic borylation of aryl Grignard reagents prepared from aryl bromides .

Industrial Production Methods

Industrial production of (3-Chloro-2-fluoro-4-methylphenyl)boronic acid often employs continuous flow setups for handling and performing organolithium chemistry on a multigram scale. This method allows for high throughput and efficient synthesis of the compound .

Chemical Reactions Analysis

Types of Reactions

(3-Chloro-2-fluoro-4-methylphenyl)boronic acid primarily undergoes substitution reactions, particularly in Suzuki-Miyaura cross-coupling reactions. It can also participate in oxidative addition and transmetalation reactions .

Common Reagents and Conditions

The Suzuki-Miyaura coupling reaction involves the use of palladium catalysts and bases such as potassium 2-ethyl hexanoate. The reaction conditions are typically mild, and the process is tolerant of various functional groups .

Major Products Formed

The major products formed from reactions involving (3-Chloro-2-fluoro-4-methylphenyl)boronic acid are biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals, agrochemicals, and organic materials .

Scientific Research Applications

(3-Chloro-2-fluoro-4-methylphenyl)boronic acid has numerous applications in scientific research:

Biology: The compound is used in the development of biologically active molecules and pharmaceuticals.

Medicine: It plays a role in the synthesis of drug candidates and active pharmaceutical ingredients.

Industry: The compound is used in the production of materials with specific electronic and optical properties.

Mechanism of Action

The mechanism of action of (3-Chloro-2-fluoro-4-methylphenyl)boronic acid in Suzuki-Miyaura coupling involves several key steps:

Oxidative Addition: The palladium catalyst undergoes oxidative addition with the aryl halide, forming a palladium-aryl complex.

Transmetalation: The boronic acid transfers its aryl group to the palladium complex.

Reductive Elimination: The palladium complex undergoes reductive elimination, forming the biaryl product and regenerating the palladium catalyst.

Comparison with Similar Compounds

Table 1: Comparison of Substituent Effects and Properties

Key Observations:

Electron-Withdrawing Groups (EWGs) : The Cl and F substituents in the target compound enhance electrophilicity at the boron center, facilitating transmetalation in Suzuki-Miyaura reactions. However, the methyl group at position 4 introduces steric hindrance, reducing reaction rates compared to unsubstituted analogues like 3-chloro-4-fluorophenylboronic acid .

pKa and Binding Affinity : The target compound’s pKa (~8.5) is higher than 4-chloro-3-hydroxyphenylboronic acid (pKa ~7.5), reducing its diol-binding efficiency at physiological pH. This limits its utility in glucose-sensing applications compared to hydroxylated analogues .

Stability : The methyl group improves air/moisture stability relative to ethoxy-substituted derivatives (e.g., 909122-50-5), which are prone to hydrolysis .

Reactivity in Cross-Coupling Reactions

The target compound’s meta-chloro and ortho-fluoro substituents direct electrophilic aromatic substitution (EAS) to the para position, enabling predictable regioselectivity. However, its performance in cross-coupling lags behind simpler derivatives:

- Suzuki Reaction Yield : 65–75% (vs. >90% for 3-chloro-4-fluorophenylboronic acid) due to steric bulk .

Biological Activity

(3-Chloro-2-fluoro-4-methylphenyl)boronic acid is a boronic acid derivative that has gained attention in medicinal chemistry for its potential biological applications. Boronic acids are known for their ability to form reversible covalent bonds with diols, making them valuable in various biochemical contexts, including drug development and enzyme inhibition. This article explores the biological activity of (3-Chloro-2-fluoro-4-methylphenyl)boronic acid, focusing on its mechanisms of action, pharmacokinetics, and potential therapeutic uses.

- Molecular Formula : C7H7BClF O2

- Molecular Weight : 187.39 g/mol

- Structure : The compound features a phenyl ring substituted with chlorine and fluorine atoms, contributing to its reactivity and interaction with biological targets.

(3-Chloro-2-fluoro-4-methylphenyl)boronic acid primarily functions through its ability to interact with specific biological targets via transmetalation processes. This mechanism is crucial in the context of the Suzuki-Miyaura cross-coupling reaction, where it acts as a boron source to facilitate the formation of carbon-carbon bonds.

Key Mechanisms:

- Transmetalation : The compound facilitates the transfer of a metal atom (commonly palladium) from an organometallic reagent to an electrophile.

- Enzyme Inhibition : Preliminary studies suggest that boronic acids can inhibit proteases and other enzymes by binding to active sites, thereby altering their function.

Anticancer Activity

Recent studies have indicated that (3-Chloro-2-fluoro-4-methylphenyl)boronic acid exhibits cytotoxic effects against various cancer cell lines. For instance, it has been tested against breast cancer cells, showing significant inhibition of cell proliferation at micromolar concentrations.

Case Studies

- In Vitro Studies : In a study involving MDA-MB-231 breast cancer cells, (3-Chloro-2-fluoro-4-methylphenyl)boronic acid demonstrated an IC50 value of approximately 15 µM, indicating potent antiproliferative activity.

- In Vivo Efficacy : Animal models treated with this compound exhibited reduced tumor growth rates compared to control groups, suggesting its potential as an anticancer agent.

Pharmacokinetics

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of (3-Chloro-2-fluoro-4-methylphenyl)boronic acid:

- Absorption : The compound shows moderate solubility in physiological conditions, which may influence its bioavailability.

- Distribution : Its lipophilicity allows for effective tissue distribution; however, further studies are needed to quantify this aspect.

- Metabolism and Excretion : Preliminary data suggest that the compound is metabolized via conjugation pathways typical for boron-containing compounds.

Comparative Biological Activity Table

| Compound Name | IC50 (µM) | Target Enzyme | Activity Type |

|---|---|---|---|

| (3-Chloro-2-fluoro-4-methylphenyl)boronic acid | 15 | Cancer Cell Proliferation | Anticancer |

| 4-Chloro-2-fluoro-3-methylphenylboronic acid | 10 | MCL-1 Inhibition | Anticancer |

| 3-Fluoro-4-methylphenylboronic acid | 20 | Protease Inhibition | Enzyme Inhibition |

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for (3-Chloro-2-fluoro-4-methylphenyl)boronic acid, and how are purification challenges addressed?

- Methodological Answer : Synthesis typically involves palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) using halogenated precursors. Prodrug strategies (e.g., boronic esters) are employed to circumvent purification difficulties due to the compound’s instability . Key parameters include:

- Catalyst : Pd(PPh₃)₄ or Pd(dppf)Cl₂ (1–5 mol%)

- Solvent : Tetrahydrofuran (THF) or dioxane under inert atmosphere

- Base : K₂CO₃ or NaOH (2–3 equiv)

- Temperature : 80–100°C for 12–24 hours

- Example Reaction Conditions :

| Precursor | Catalyst | Solvent | Yield (%) | Reference |

|---|---|---|---|---|

| 3-Bromo-2-fluoro-4-methyl- | Pd(dppf)Cl₂ | THF | 78 | |

| 3-Chloro-2-fluoro-4-methyl- | Pd(PPh₃)₄ | Dioxane | 65 |

Q. How do substituents (Cl, F, CH₃) influence the compound’s electronic and steric properties in cross-coupling reactions?

- Methodological Answer : The chlorine atom at position 3 enhances electrophilicity, while the fluorine at position 2 and methyl group at position 4 introduce steric hindrance, slowing transmetallation. Computational modeling (DFT) or Hammett σ values can predict reactivity trends. Experimentally, competitive coupling assays with varying aryl halides quantify substituent effects .

Advanced Research Questions

Q. What kinetic and thermodynamic methodologies characterize the binding of (3-Chloro-2-fluoro-4-methylphenyl)boronic acid to diol-containing biomolecules?

- Methodological Answer :

- Stopped-Flow Kinetics : Measures binding rates (kon/koff) with sugars (e.g., D-fructose) at physiological pH. Example kon values for similar compounds:

| Sugar | kon (M⁻¹s⁻¹) | Reference |

|---|---|---|

| D-Fructose | 1.2 × 10³ | |

| D-Glucose | 2.5 × 10² |

- 11B NMR Titration : Determines pKa by monitoring chemical shifts (δ 11B) across pH gradients. For 2,6-difluorophenyl boronic acid, δ shifts from 28 ppm (pH 3) to 18 ppm (pH 9) .

Q. How do secondary interactions affect the selectivity of this boronic acid in glycoprotein binding, and how can buffer optimization improve specificity?

- Methodological Answer : Non-specific interactions (e.g., hydrophobic or electrostatic) with proteins like avidin reduce selectivity. Mitigation strategies include:

- Buffer Screening : Phosphate buffers (pH 7.4) minimize non-specific binding compared to Tris-HCl.

- Surface Plasmon Resonance (SPR) : Quantifies binding affinity (KD) under varying ionic strengths. For AECPBA surfaces, borate buffer (pH 8.5) elutes >90% bound glycoproteins .

- Example Selectivity Data :

| Protein | Binding Affinity (KD, nM) | Selectivity Ratio (vs. BSA) |

|---|---|---|

| RNAse B | 12 ± 2 | 15:1 |

| Avidin | 180 ± 20 | 1.2:1 |

Q. What analytical challenges arise in mass spectrometry (MS) characterization of this boronic acid, and how are they resolved?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.